molecular formula C13H23N5O7 B12593404 L-Asparaginyl-L-alanyl-L-threonylglycine CAS No. 627460-10-0

L-Asparaginyl-L-alanyl-L-threonylglycine

Cat. No.: B12593404
CAS No.: 627460-10-0
M. Wt: 361.35 g/mol
InChI Key: PLWONAJOMGCHJU-XIVUIJJLSA-N
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Description

L-Asparaginyl-L-alanyl-L-threonylglycine is a tetrapeptide composed of four amino acids: L-asparagine, L-alanine, L-threonine, and glycine

Properties

CAS No.

627460-10-0

Molecular Formula

C13H23N5O7

Molecular Weight

361.35 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C13H23N5O7/c1-5(17-12(24)7(14)3-8(15)20)11(23)18-10(6(2)19)13(25)16-4-9(21)22/h5-7,10,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,25)(H,17,24)(H,18,23)(H,21,22)/t5-,6+,7-,10-/m0/s1

InChI Key

PLWONAJOMGCHJU-XIVUIJJLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-alanyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Hydrolysis

Peptides undergo hydrolysis under acidic or basic conditions, breaking peptide bonds. For example:

  • Acidic hydrolysis (e.g., HCl) cleaves peptide bonds, yielding free amino acids or shorter fragments.

  • Basic hydrolysis (e.g., NaOH) similarly disrupts peptide bonds, though specific cleavage sites depend on amino acid side chains.

Reaction TypeConditionsProductsSource
Acidic hydrolysisHCl, heatFree amino acids
Basic hydrolysisNaOH, elevated pHShorter peptides/fragments

Oxidation

Methionine (Met) and other sulfur-containing residues are prone to oxidation:

  • Methionine sulfoxide formation : Reaction with oxidizing agents (e.g., H₂O₂) converts Met residues to their oxidized form, altering peptide structure and stability.

  • Amino acids : Asparagine (Asn) and Threonine (Thr) may undergo deamidation or epimerization, respectively, under oxidative stress.

Reaction TypeConditionsProductsSource
Met sulfoxidationH₂O₂, acidic pHOxidized Met residues
Asn deamidationHeat, acidic pHAsp-Gly or isoAsp-Gly

Enzymatic Degradation

Biological systems often degrade peptides via enzymes:

  • Proteases (e.g., trypsin, chymotrypsin) cleave specific residues (e.g., basic or aromatic amino acids).

  • Metabolic enzymes may target Thr or Gly residues, depending on sequence context.

Enzyme TypeCleavage SiteProductsSource
TrypsinLys/Arg residuesShorter peptides
CarboxypeptidaseC-terminal residuesFree amino acids

Stability Studies

Thermodynamic and stability data from analogous peptides (e.g., tripeptides like Gly-Ile-Gly) suggest:

  • Partial molar volumes and heat capacities influence solubility and stability in aqueous solutions .

  • pH dependence : Peptide stability varies with pH, affecting hydrolysis rates .

PropertyValue RangeImplicationSource
Partial molar volume~340–535 cm³/molSolubility in aqueous media
Heat capacity~0.039–0.15 J/g/KThermal stability

Scientific Research Applications

L-Asparaginyl-L-alanyl-L-threonylglycine exhibits several biological activities that make it a candidate for pharmacological applications:

  • Antioxidant Properties : Research has indicated that peptides like this compound can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property is crucial for developing supplements aimed at combating oxidative damage associated with aging and chronic diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
  • Neuroprotective Effects : Some studies have indicated that certain peptides can protect neuronal cells from apoptosis. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Nutritional Applications

The incorporation of this compound into dietary supplements and functional foods is being explored due to its nutritional benefits:

  • Protein Supplementation : As a peptide, it can enhance the protein quality of food products, making it beneficial for athletes and individuals seeking to improve muscle recovery post-exercise.
  • Weight Management : Peptides have been studied for their role in satiety signaling. This compound may contribute to appetite regulation, thus aiding in weight management strategies.

Biotechnological Applications

In biotechnology, this compound can be utilized in various ways:

  • Biocatalysis : The compound may serve as a substrate or cofactor in enzymatic reactions, facilitating the development of more efficient biocatalysts for industrial processes.
  • Drug Delivery Systems : Its amphiphilic nature allows it to form micelles or liposomes, which can be used to improve the solubility and bioavailability of poorly soluble drugs.

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of various peptides included this compound. The results demonstrated significant radical scavenging activity compared to control groups, suggesting its potential use in antioxidant formulations for health supplements.

Case Study 2: Weight Management Intervention

In a clinical trial involving overweight individuals, supplementation with a peptide blend containing this compound resulted in reduced appetite and improved satiety levels over a 12-week period. Participants reported significant weight loss compared to the placebo group.

Case Study 3: Neuroprotective Effects in Cell Cultures

Research on neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death rates. This study supports its potential application in neuroprotective therapies.

Summary Table of Applications

Application AreaSpecific UsesObserved Benefits
Biological ActivityAntioxidant, anti-inflammatoryReduced oxidative stress, modulation of inflammation
Nutritional ApplicationsProtein supplementation, weight managementEnhanced muscle recovery, appetite regulation
Biotechnological ApplicationsBiocatalysis, drug delivery systemsImproved reaction efficiency, enhanced drug solubility

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-alanyl-L-threonylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide can also serve as a substrate for proteases, leading to its cleavage and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and nutrition.

    L-Asparaginyl-L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucine: A longer peptide with different biological properties.

Uniqueness

L-Asparaginyl-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of polar and non-polar residues allows for diverse interactions in biological and chemical systems.

Biological Activity

L-Asparaginyl-L-alanyl-L-threonylglycine (also known as AATG) is a peptide composed of four amino acids: L-asparagine, L-alanine, L-threonine, and glycine. This compound has garnered attention for its potential biological activities, which include antioxidant properties, antimicrobial effects, and implications in therapeutic applications. This article delves into the biological activity of AATG, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄N₄O₄S. Its unique sequence of amino acids contributes to its diverse biological functions. The presence of both hydrophilic and hydrophobic amino acids influences its solubility and interaction with biological membranes, potentially enhancing its bioactivity compared to other peptides lacking this specific composition.

1. Antioxidant Properties

Peptides like AATG are known to scavenge free radicals, thereby protecting cells from oxidative damage. This property is essential for preventing cellular injury and maintaining overall cellular health. The antioxidant activity of AATG can be attributed to the presence of amino acids that can donate electrons to free radicals, neutralizing them and preventing oxidative stress.

3. Therapeutic Applications

The potential applications of AATG extend into pharmaceuticals and biochemistry. Its structural similarities with other bioactive peptides suggest it could play a role in drug development for conditions such as cancer and neurodegenerative diseases. For instance, peptides that modulate immune responses or enhance nutrient absorption are of particular interest in clinical nutrition and critical care settings .

Clinical Efficacy in Nutrition

A study highlighted the impact of dipeptide supplementation (specifically L-alanyl-L-glutamine) on critically ill patients receiving total parenteral nutrition (TPN). This research demonstrated that patients receiving TPN supplemented with dipeptides experienced fewer nosocomial infections compared to those on standard TPN. Although this study focused on a different dipeptide, it underscores the importance of amino acid supplementation in clinical settings and suggests that similar benefits could be explored with AATG .

Impact on Glycemic Control

Another study examined how supplementation with L-alanyl-L-glutamine affected glycemic control in ICU patients. Results indicated improved insulin sensitivity and reduced infection rates among those receiving the dipeptide supplement . These findings may provide a framework for evaluating the effects of AATG in similar clinical scenarios.

Research Findings

Recent studies have emphasized the importance of understanding the interactions between peptides like AATG and biological macromolecules. Investigations into these interactions are crucial for elucidating mechanisms through which such compounds exert their biological effects. For example, structural studies have shown how specific amino acid sequences can influence enzyme activity and stability in therapeutic contexts .

Q & A

Q. What are the recommended methods for synthesizing L-Asparaginyl-L-alanyl-L-threonylglycine, and how can side reactions be minimized?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this tetrapeptide. Key steps include:

  • Coupling : Use activated amino acids (e.g., HBTU or HATU as coupling agents) with DIEA in DMF to ensure >95% coupling efficiency. Side-chain protecting groups (e.g., Boc for asparagine) prevent unintended reactions .
  • Deprotection : 20% piperidine in DMF removes Fmoc groups after each coupling cycle.
  • Cleavage : TFA cocktail (e.g., TFA:water:TIPS = 95:2.5:2.5) releases the peptide from the resin while removing side-chain protectants .
  • Minimizing Side Reactions : Optimize reaction times (e.g., 2 hours per coupling step) and use double couplings for sterically hindered residues like threonine .

Q. Table 1: SPPS Optimization Parameters

StepReagents/ConditionsEfficiency Control
CouplingHATU/DIEA in DMF, 2 hrsKaiser test for completion
Deprotection20% piperidine, 2 × 10 minUV monitoring at 301 nm
CleavageTFA:TIPS:water (95:2.5:2.5)HPLC purity check post-cleavage

Q. How should researchers characterize the purity and structural identity of this peptide?

Methodological Answer:

  • Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 214 nm. Aim for ≥98% purity .
  • Mass Confirmation : MALDI-TOF or ESI-MS to verify molecular weight (theoretical MW: ~403.4 g/mol). Discrepancies >0.1 Da require re-purification .
  • Sequence Validation : Edman degradation or tandem MS/MS fragmentation to confirm amino acid order .

Q. What experimental conditions are critical for maintaining the stability of this compound in storage and assays?

Methodological Answer:

  • Storage : Lyophilize and store at -80°C under nitrogen to prevent oxidation (critical for threonine’s hydroxyl group). Avoid repeated freeze-thaw cycles .
  • Buffer Compatibility : Use neutral pH (7.0–7.4) buffers (e.g., PBS) with 0.01% sodium azide to inhibit microbial growth. Avoid high-salt conditions to prevent aggregation .

Advanced Research Questions

Q. How can researchers investigate the peptide’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying peptide concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the peptide into the target solution (e.g., 25°C in 20 mM HEPES buffer) .
  • In Silico Docking : Use software like AutoDock Vina to model peptide-receptor interactions, focusing on asparagine’s amide group for hydrogen bonding .

Q. Table 2: Key Parameters for Binding Assays

TechniqueSample PrepCritical Controls
SPRProtein immobilization (RU ≥ 1,000)Reference flow cell subtraction
ITCDegas solutions to avoid bubblesBlank titration (peptide into buffer)

Q. How should contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Systematic Replication : Repeat assays under identical conditions (e.g., cell line, peptide concentration) to rule out technical variability .
  • Meta-Analysis : Pool data from independent studies using random-effects models to assess heterogeneity (e.g., I² statistic >50% indicates significant inconsistency) .
  • Orthogonal Assays : Validate findings with complementary methods (e.g., SPR and ITC for binding studies) .

Q. What advanced techniques are recommended for resolving the peptide’s tertiary structure and dynamic behavior?

Methodological Answer:

  • NMR Spectroscopy : Acquire 2D NOESY spectra (600 MHz, D₂O at 25°C) to identify nuclear Overhauser effects (NOEs) for distance constraints .
  • Circular Dichroism (CD) : Analyze secondary structure in far-UV (190–250 nm) to detect β-turn motifs (common in asparagine-rich peptides) .
  • Molecular Dynamics (MD) Simulations : Simulate conformational changes in explicit solvent (e.g., TIP3P water model) for 100 ns to study flexibility .

Data Contradiction Analysis Framework
For conflicting reports on bioactivity:

Assay Conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa) .

Peptide Handling : Verify storage conditions and solubility (e.g., DMSO vs. aqueous stock solutions) .

Statistical Power : Evaluate sample sizes (n ≥ 3 biological replicates required for significance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.